(S)-5-oxopipecolic acid ethylene acetal
Description
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 |
Synonyms |
(S)-1,4-dioxa-7-azaspiro[4.5]decane-8-carboxylic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: (R)-4-Oxopipecolic Acid Ethylene Acetal
A key structural analog is (R)-4-oxopipecolic acid ethylene acetal , which differs in the position of the oxo group (4-oxo vs. 5-oxo) and stereochemistry (R-configuration).
- Reactivity : The 4-oxo derivative may exhibit distinct reactivity in nucleophilic additions due to steric and electronic differences. For example, the 5-oxo derivative’s acetalization stabilizes the piperidine ring, whereas the 4-oxo isomer could influence ring puckering and hydrogen-bonding interactions .
- Applications : Both compounds serve as chiral building blocks, but (S)-5-oxopipecolic acid ethylene acetal is more commonly used in prostaglandin synthesis (e.g., protecting ketones during multi-step reactions) .
Table 1: Structural Comparison
Functional Analogs: Allysine Ethylene Acetal
L-Allysine ethylene acetal () shares the ethylene acetal group but derives from allysine (an aldehyde-containing amino acid).
- Functional Role: Allysine ethylene acetal is a precursor to α-aminoadipic semialdehyde (AASA) in lysine metabolism, whereas this compound is utilized in protecting ketones for synthetic intermediates .
- Stability : Both acetals are acid-labile, but allysine derivatives require careful handling due to the aldehyde’s inherent reactivity post-hydrolysis .
Table 2: Comparative Acetal Stability
| Acetal Type | Hydrolysis Conditions | Stability Profile |
|---|---|---|
| Ethylene Acetal | Base-catalyzed (e.g., NaOH/MeOH) | Resists base; acid-labile |
| Dimethyl Acetal | Acid-catalyzed (e.g., H2O/HCl) | Less stable than ethylene |
Reactivity in Organic Transformations
The ethylene acetal group in (S)-5-oxopipecolic acid:
- Protects Ketones : Enables selective functionalization of other groups (e.g., ester hydrolysis in prostaglandin synthesis without acetal cleavage) .
- Chiral Influence : The S-configuration directs stereoselective reactions, critical in asymmetric synthesis .
In contrast, benzylidene acetals (common in carbohydrate chemistry) offer orthogonal protection but lack the same conformational rigidity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (S)-5-oxopipecolic acid ethylene acetal, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound is synthesized via cyclic acetalization of ketone intermediates using ethylene glycol and acid catalysts (e.g., p-toluenesulfonic acid). For example, ketone (III) and enol acetate (III-A) are converted to the ethylene acetal derivative (IV) under acid catalysis, achieving high stereoselectivity . Base-catalyzed hydrolysis is preferred for ester-to-acid conversion to avoid acetal ring cleavage . Optimal stereochemical control is achieved by maintaining anhydrous conditions and using polar aprotic solvents (e.g., THF) during key steps like Wittig reactions .
Q. How can the stability of the ethylene acetal group be preserved during downstream functionalization?
- Methodological Answer : The acetal group is sensitive to acidic hydrolysis but stable under basic conditions. For example, saponification of ester groups in intermediates like (IV) requires alkali metal hydroxides (e.g., NaOH in methanol) to prevent acetal degradation . Avoid protic acids in reaction workups; instead, use neutral extraction (e.g., ethyl acetate) and drying agents (MgSO₄) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Distinct δ 3.97 ppm (acetal OCH₂CH₂O) and δ 9.75 ppm (aldehyde proton) in CDCl₃ confirm acetal and carbonyl functionalities .
- Mass Spectrometry : LC-MS/MS in positive mode detects m/z 128.1 (P6C-like fragments) and m/z 82/55 (acetal-specific ions) .
- IR Spectroscopy : Peaks at 5.68–5.83 μm (C=O stretch) and 10.52–10.55 μm (acetal C-O-C) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., acetalization vs. lactonization) impact the purity of this compound?
- Methodological Answer : Competing lactonization can occur if base concentration or temperature is excessive during ester hydrolysis. For instance, incomplete lactone ring opening in (IV) leads to byproducts, detectable via TLC (5% acetone in chloroform) . Mitigate this by optimizing reaction time (1.5–5 hr at 25°C) and monitoring with in situ IR for carbonyl group disappearance .
Q. What catalytic systems enhance the efficiency of acetalization in structurally complex intermediates?
- Methodological Answer : Brønsted-Lewis dual acid catalysts (e.g., sulfonic acid-functionalized mesoporous silica) improve acetal yields (≥99% conversion) by synergizing strong acid sites and high surface area . For enzymatic routes, Thermoactinomyces intermedius PDH enables reductive amination of keto-acid acetals with >98% enantiomeric excess .
Q. How can contradictions in NMR data for acetal-containing intermediates be resolved?
- Methodological Answer : Complex multiplet patterns (e.g., δ 1.5–2.5 ppm in α-AASA/P6C mixtures) arise from dynamic ring-opening equilibria of the acetal. Use deuterated solvents (CDCl₃) and variable-temperature NMR to distinguish between acetal and hydrated forms . For ambiguous signals, corroborate with tandem MS fragmentation patterns (e.g., m/z 82 vs. 84 for P6C vs. pipecolic acid) .
Q. What strategies optimize the scalability of this compound synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst Immobilization : Mesoporous silica-supported acids enable reusable, solvent-free acetalization at scale .
- Enzymatic Recycling : Co-expression of PDH and FDH in Pichia pastoris allows single-fermentation production of 197 kg batches with 91% yield .
- Flow Chemistry : Continuous Wittig reactions minimize side products (e.g., trans-isomers) via precise control of phosphonate addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
